Home > Products > Screening Compounds P54688 > ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE -

ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4449862
CAS Number:
Molecular Formula: C27H30N2O5
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound serves as a fundamental building block in various synthetic pathways for modified dihydropyrimidines. []
  • Relevance: This compound represents the core dihydropyrimidine scaffold present in ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The target compound exhibits substitutions at the 4 and 6 positions of this basic structure. []

Ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This specific compound is significant as it represents the first example of an enantiospecific Biginelli reaction product. This implies that the chirality of the starting aldehyde, in this case, (+)-myrtenal, directly dictates the stereochemistry of the resulting dihydropyrimidine. []
  • Relevance: This molecule highlights the potential for introducing chirality into the dihydropyrimidine scaffold during synthesis. Similar to ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, it possesses substitutions at the 4 and 6 positions of the core dihydropyrimidine structure. []

Ethyl-4-(3-nitro)-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Nifetepimine)

  • Compound Description: Nifetepimine exhibits promising activity as a potential immunorestoring agent in cancer treatment. It achieves this by down-modulating the expression of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA3) enzyme. This downregulation protects CD4+ T cells from apoptosis induced by the tumor microenvironment. []
  • Relevance: Nifetepimine shares the core dihydropyrimidine structure with ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Notably, both compounds have substitutions at the 4-position of the dihydropyrimidine ring, showcasing the impact of this position on biological activity. []

Ethyl 6-methyl-4-(3-(1-methyl-1H-pyrrole-2-carboxamido)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Relevance: It shares the same core structure as ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a substitution at the 4-position of the dihydropyrimidine ring. It highlights the possibility of synthesizing compounds with potential optical applications from the same dihydropyrimidine scaffold. []

Ethyl-4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound was investigated for its molecular structure, non-linear optical properties, and electronic properties using both experimental and computational methods. []
  • Relevance: Similar to ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this compound exhibits substitutions at the 4-position of the dihydropyrimidine ring. This highlights the impact of diverse substituents on potential applications in areas like nonlinear optics. []

Ethyl-4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4d) and Ethyl-4-(3′-methoxy-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e)

  • Compound Description: These two dihydropyrimidinones (DHPs) were designed as potential peroxisome proliferator-activated receptor (PPAR-γ) agonists for application in human breast cancer treatment. []
  • Relevance: They highlight the versatility of the dihydropyrimidine scaffold, similar to ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in creating molecules with potential therapeutic applications in cancer by focusing on substitutions at the 4-position. []

Ethyl 6-[2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)vinyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates (9a-9d)

  • Compound Description: This series of compounds was synthesized and tested for their antioxidant activity using the DPPH free radical scavenging assay. []
  • Relevance: The compounds in this series highlight the potential for creating molecules with antioxidant properties, using a scaffold similar to ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, by incorporating a dihydropyrimidine core and exploring substitutions at various positions. []

Properties

Product Name

ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

IUPAC Name

ethyl 4-(3-cyclopentyloxyphenyl)-6-methyl-2-oxo-3-(2-phenylacetyl)-1,4-dihydropyrimidine-5-carboxylate

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C27H30N2O5/c1-3-33-26(31)24-18(2)28-27(32)29(23(30)16-19-10-5-4-6-11-19)25(24)20-12-9-15-22(17-20)34-21-13-7-8-14-21/h4-6,9-12,15,17,21,25H,3,7-8,13-14,16H2,1-2H3,(H,28,32)

InChI Key

GARKMOYVWJRWAN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N(C1C2=CC(=CC=C2)OC3CCCC3)C(=O)CC4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N(C1C2=CC(=CC=C2)OC3CCCC3)C(=O)CC4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.